molecular formula C19H18ClFN2O2 B5304985 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide

4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide

Cat. No. B5304985
M. Wt: 360.8 g/mol
InChI Key: CBLGIDVZMMYLBH-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide, also known as CF33, is a small molecule inhibitor that has been developed for the treatment of cancer. CF33 is a potential therapeutic agent that has shown promising results in preclinical studies.

Mechanism of Action

4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide exerts its anticancer effects by inhibiting the activity of the protein Myb, which is involved in the regulation of cell growth and proliferation. Myb is overexpressed in many types of cancer, and its inhibition by 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide has been shown to have minimal toxicity to normal cells, indicating its potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide is a small molecule inhibitor that can be easily synthesized and purified. The compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, further studies are needed to determine the optimal dosage and administration route of 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide, as well as its potential side effects.

Future Directions

For the development of 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide include the optimization of its pharmacokinetic properties, the identification of biomarkers that can predict its efficacy, and the evaluation of its potential in combination with other anticancer agents. 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide may also have potential applications in other diseases that involve Myb overexpression, such as leukemia and osteosarcoma.
Conclusion:
4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide is a promising small molecule inhibitor that has shown potential as an anticancer agent. The compound exerts its effects by inhibiting the activity of the protein Myb, which is overexpressed in many types of cancer. 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide has shown minimal toxicity to normal cells, indicating its potential as a safe and effective therapeutic agent. Further studies are needed to determine the optimal dosage and administration route of 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide, as well as its potential side effects.

Synthesis Methods

The synthesis of 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide involves several steps, including the reaction of 4-chloro-2-fluoroaniline with 4-[(2-oxo-1-pyrrolidinyl)methyl]benzylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification and characterization.

Scientific Research Applications

4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide has been extensively studied in preclinical models of cancer. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. 4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

4-chloro-2-fluoro-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-7-8-16(17(21)10-15)19(25)22-11-13-3-5-14(6-4-13)12-23-9-1-2-18(23)24/h3-8,10H,1-2,9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGIDVZMMYLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide

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